2-Hydroxy-7-methyl-1,8-naphthyridine
Overview
Description
2-Hydroxy-7-methyl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.
Mechanism of Action
Target of Action
2-Hydroxy-7-methyl-1,8-naphthyridine belongs to the 1,8-naphthyridines class of heterocyclic compounds . These compounds have been found to exhibit diverse biological activities and photochemical properties . They are known to interact with DNA segments and have been used as ligands . .
Mode of Action
The mode of action of 1,8-naphthyridines involves their interaction with their targets, leading to changes in the target’s function . For instance, certain 1,8-naphthyridine derivatives are known to intercalate between adjacent base pairs of DNA, changing the DNA conformation and inhibiting DNA duplication or transcription . This can lead to the suppression of cancer cell growth . .
Biochemical Pathways
Given that certain 1,8-naphthyridine derivatives are known to interact with dna , it can be inferred that they may affect pathways related to DNA replication and transcription.
Result of Action
Given that certain 1,8-naphthyridine derivatives are known to inhibit dna duplication or transcription , it can be inferred that they may have cytotoxic effects.
Biochemical Analysis
Cellular Effects
Some naphthyridine derivatives have shown anticancer activity against human breast cancer cell line (MCF7)
Molecular Mechanism
The molecular mechanism of action of 2-Hydroxy-7-methyl-1,8-naphthyridine is not well-defined. Some naphthyridine derivatives are known to bind with double-stranded DNA (ds-DNA) by intercalating between adjacent base pairs, thus changing the DNA conformation and inhibiting DNA duplication or transcription leading to suppression of cancer cell growth
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-7-methyl-1,8-naphthyridine can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-7-methyl-1,8-naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the 7-methyl group can be oxidized with selenium dioxide in dioxane to form the corresponding aldehyde . Additionally, it can participate in nucleophilic substitution reactions and cyclization reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include selenium dioxide for oxidation, sodium borohydride for reduction, and various acids and bases for substitution reactions . Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation of the 7-methyl group yields 2-amino-1,8-naphthyridine-7-carboxaldehyde . Substitution reactions can lead to the formation of various substituted naphthyridine derivatives .
Scientific Research Applications
2-Hydroxy-7-methyl-1,8-naphthyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology and medicine, it has shown potential as an anticancer agent, with studies demonstrating its cytotoxic activity against cancer cell lines . Additionally, it has applications in materials science, such as in the development of light-emitting diodes and dye-sensitized solar cells .
Comparison with Similar Compounds
2-Hydroxy-7-methyl-1,8-naphthyridine can be compared with other naphthyridine derivatives, such as 2-amino-1,8-naphthyridine and 2,7-dimethyl-1,8-naphthyridine . These compounds share similar structural features but differ in their substituents and biological activities. For example, 2-amino-1,8-naphthyridine is known for its antibacterial properties, while 2,7-dimethyl-1,8-naphthyridine has been studied for its anticancer activity
Properties
IUPAC Name |
7-methyl-1H-1,8-naphthyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-7-4-5-8(12)11-9(7)10-6/h2-5H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBBXHDRJXIQCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60418723 | |
Record name | 7-Methyl-1,8-naphthyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60418723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1569-11-5 | |
Record name | 7-Methyl-1,8-naphthyridin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1569-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-1,8-naphthyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60418723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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